![molecular formula C12H20Cl2N2 B2994796 (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876165-09-2](/img/structure/B2994796.png)
(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Antibacterials
A study illustrates the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are valuable intermediates for quinolone antibacterials. The research employed chiral auxiliaries for the separation and reduction of diastereomers, leading to compounds that play a crucial role in developing antibacterial agents (Schroeder et al., 1992).
Chiral Synthesis and Stereochemistry
Another research highlights the preparation of chiral 3-substituted pyrrolidines/pyrrolidinones starting from specific chiral precursors. The study focused on the synthesis of 3-methyl-3-aminomethylpyrrolidines and their enantiomers, demonstrating the importance of these compounds in stereochemical studies and the synthesis of chiral molecules (Suto et al., 1992).
Catalysis and Dehydrogenation Studies
Research on the dehydrogenation of ether and amine C(sp3)H2 groups by electron-rich Ru(II) and Os highlights the chemical transformations of cyclic amines through geminal dehydrogenation. This study is significant for understanding the reactivity and potential applications of these metal complexes in organic synthesis and catalysis (Ferrando-Miguel et al., 2002).
Environmental Analysis
The determination of primary and secondary aliphatic amines in wastewater and surface water showcases the analytical applications of derivatives of pyrrolidine. This research demonstrates the use of derivatization techniques for the sensitive and selective analysis of amines in environmental samples (Sacher et al., 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKGDBQTFBYHBN-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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